Welcome to the BenchChem Online Store!
molecular formula C10H10ClNO2 B3048961 2(3H)-Benzoxazolone, 3-(3-chloropropyl)- CAS No. 18845-22-2

2(3H)-Benzoxazolone, 3-(3-chloropropyl)-

Cat. No. B3048961
M. Wt: 211.64 g/mol
InChI Key: KRABBWWLDWGYGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05578605

Procedure details

To a stirred suspension of sodium hydride (7.8 g, 160 mmol, ether-washed) in dimethylformamide (75 ml) was added dropwise under nitrogen, 2-benzoxazolinone (20.0 g, 150 mmol) dissolved in dimethylformamide (150 ml). After complete addition the reaction was stirred at ambient temperature for 30 min, and then it was cooled to -5° C. with an ice-acetone bath. A solution of 3-chloro-1-bromopropane (46.6 g, 300 mmol) in dimethylformamide (50 ml) was added dropwise (temperature never exceeded 0° C.). The reaction was allowed to reach ambient temperature and was stirred for 16 hours. The reaction was poured into waiter, and the aqueous mixture was extracted with ethyl acetate. The ethyl acetate was washed with water, dried (MgSO4), and the extract concentrated to afford 21.9 g of a brown solid. The solid was recrystallized from toluene-hexane to afford N-(3-4chloropropyl)-2-benzoxazolinone as large needles, 15.6 g, m.p.=264°-266° C.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
46.6 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[O:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[NH:5][C:4]1=[O:12].[Cl:13][CH2:14][CH2:15][CH2:16]Br>CN(C)C=O>[Cl:13][CH2:14][CH2:15][CH2:16][N:5]1[C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[O:3][C:4]1=[O:12] |f:0.1|

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
O1C(NC2=C1C=CC=C2)=O
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
46.6 g
Type
reactant
Smiles
ClCCCBr
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise under nitrogen
ADDITION
Type
ADDITION
Details
After complete addition the reaction
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled to -5° C. with an ice-acetone bath
CUSTOM
Type
CUSTOM
Details
to reach ambient temperature
STIRRING
Type
STIRRING
Details
was stirred for 16 hours
Duration
16 h
ADDITION
Type
ADDITION
Details
The reaction was poured into waiter
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
the extract concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCCCN1C(OC2=C1C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 21.9 g
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.